N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is an organic compound that features a unique combination of iodine, thiazole, and dioxine moieties
Preparation Methods
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of 4-iodoaniline with α-haloketones under basic conditions.
Construction of the Dioxine Ring: The dioxine moiety can be synthesized via a cyclization reaction involving diols and appropriate carbonyl compounds.
Amidation: The final step involves the coupling of the thiazole and dioxine intermediates with a carboxylic acid derivative to form the desired carboxamide.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) via nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The iodine atom may facilitate binding through halogen bonding, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of microbial enzymes or disruption of cancer cell signaling pathways.
Comparison with Similar Compounds
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with similar compounds such as:
4-(4-Bromophenyl)-thiazol-2-amine: This compound also features a thiazole ring but with a bromine atom instead of iodine.
Tris(4-iodophenyl)amine: This compound contains multiple iodine atoms and is used in organic light-emitting diodes (OLEDs) and other electronic applications.
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c15-10-3-1-9(2-4-10)11-8-21-14(16-11)17-13(18)12-7-19-5-6-20-12/h1-4,7-8H,5-6H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLOTGXQSMVBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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